
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine . The derivatives are obtained in two steps by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoacetic acid to give intermediates .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid is used in the synthesis of various biologically active compounds. For instance, it is utilized in the preparation of carboxylic acid derivatives with antithrombotic properties. These derivatives show promising in vivo activity and are characterized for their antibacterial effectiveness (Babu, Babu, Ravisankar, & Latha, 2016).
Microwave Assisted Synthesis
The compound is involved in the microwave-assisted synthesis of 5-Arylthiophene-2-carboxylates. This method is significant for its efficiency in terms of time and yield, representing a more effective approach compared to conventional methods (Reddy, Latha, Sailaja, Pallavi, & Rao, 2004).
Scaffold for Highly Functionalised Derivatives
It serves as a convenient scaffold for the synthesis of highly functionalized pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and related heterocycles, demonstrating its versatility in organic synthesis (Ruano, Fajardo, & Martín, 2005).
Structural Analysis in Acetylation and Formylation
The compound plays a role in understanding the structural behavior during the acetylation and formylation of related thiophene compounds, contributing to the broader knowledge of organic chemistry reactions (Gol'dfarb & Konstantinov, 1958).
Synthesis of Vitamin B6 Derivatives
It is also implicated in the synthesis of Vitamin B6 derivatives, highlighting its utility in the creation of essential vitamin compounds (Tomita, Brooks, & Metzler, 1966).
Three-Component Condensation
This compound is used in a three-component condensation process to synthesize unknown substituted dihydro-thienopyridinones. This showcases its utility in developing novel chemical entities (Lichitsky et al., 2009).
Coordination and Topology Versatility in MOFs
In metal-organic frameworks (MOFs), this compound demonstrates coordination behavior and topology versatility, indicating its potential in the development of advanced materials (Liu et al., 2013).
Synthesis of Pyridine Methanol Derivatives
The compound is involved in the synthesis of (5-Aryl-1,3,4-Oxadiazol-2-yl)(Pyridin-2-yl)Methanol derivatives, illustrating its role in the creation of complex organic molecules (Souldozi, 2015).
Crystal Structure and Hirshfeld Surface Analysis
It contributes to the study of crystal structures and Hirshfeld surface analysis of novel pyrazole derivatives, aiding in the understanding of molecular interactions and structure (Kumara, Naveen, & Lokanath, 2017).
Orientations Futures
The future directions for “5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid” could involve further exploration of its potential therapeutic and industrial applications. Given its wide range of therapeutic properties, it could be a promising candidate for drug development . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and safety profile.
Propriétés
IUPAC Name |
5-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-3-10(15-7)8-4-9(11(13)14)6-12-5-8/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHOKCGZQBNTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




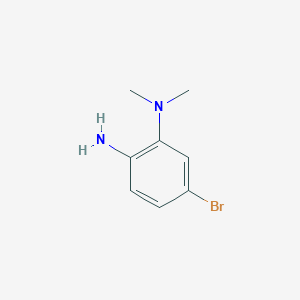
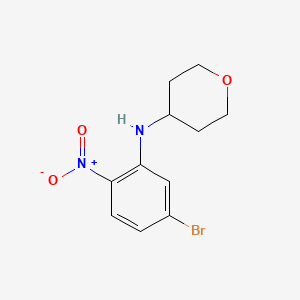

![Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1400077.png)
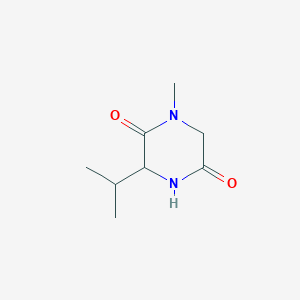
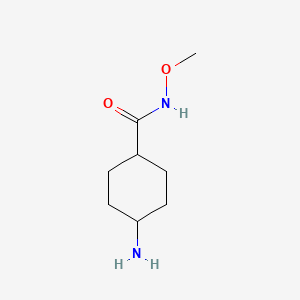
![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
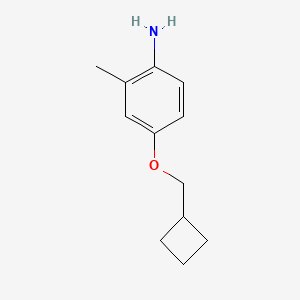

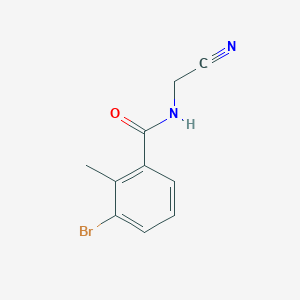

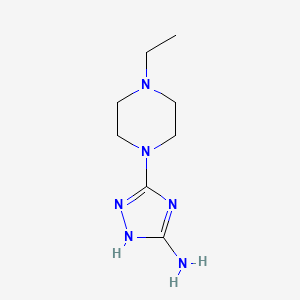
![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)